Cas no 174890-99-4 ((R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester)
(R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- (R)-N-[2-(3-Chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-glycine Methyl Ester
- Glycine, N-[2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-, methyl ester, (R)- (9CI)
- (R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester
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- Inchi: 1S/C17H28ClNO3Si/c1-17(2,3)23(5,6)22-15(11-19-12-16(20)21-4)13-8-7-9-14(18)10-13/h7-10,15,19H,11-12H2,1-6H3/t15-/m0/s1
- InChI Key: LCDBJMUKHCPYOL-HNNXBMFYSA-N
- SMILES: C(OC)(=O)CNC[C@@H](C1=CC=CC(Cl)=C1)O[Si](C(C)(C)C)(C)C
Experimental Properties
- Density: 1.059±0.06 g/cm3(Predicted)
- Boiling Point: 396.8±42.0 °C(Predicted)
- Solubility: Chloroform; Dichloromethane; Ethyl Acetate
- pka: 5.67±0.29(Predicted)
(R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester Security Information
- Storage Condition:-20°C Freezer
(R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C992545-25mg |
(R)-N-[2-(3-Chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-glycine Methyl Ester |
174890-99-4 | 25mg |
$282.00 | 2023-05-18 | ||
| TRC | C992545-50mg |
(R)-N-[2-(3-Chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-glycine Methyl Ester |
174890-99-4 | 50mg |
$534.00 | 2023-05-18 | ||
| TRC | C992545-100mg |
(R)-N-[2-(3-Chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-glycine Methyl Ester |
174890-99-4 | 100mg |
$1039.00 | 2023-05-18 | ||
| TRC | C992545-250mg |
(R)-N-[2-(3-Chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-glycine Methyl Ester |
174890-99-4 | 250mg |
$2325.00 | 2023-05-18 |
(R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester
Comprehensive Overview of (R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester (CAS No. 174890-99-4)
The compound (R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester (CAS No. 174890-99-4) is a highly specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique structural features, including the 3-chlorophenyl moiety and dimethylsilyloxyethyl group, make it a valuable building block for asymmetric synthesis. Researchers and industry professionals frequently search for this compound due to its applications in drug development, particularly in the creation of enantiomerically pure active pharmaceutical ingredients (APIs).
One of the most searched questions regarding this compound revolves around its synthetic utility and chiral purity. The (R)-enantiomer configuration is critical for achieving desired biological activity in many therapeutic agents. Recent trends in green chemistry have also sparked interest in optimizing its synthesis to reduce waste and improve yield, aligning with the growing demand for sustainable pharmaceutical manufacturing processes.
The methyl ester functionality in this molecule enhances its solubility and reactivity, making it a preferred choice for coupling reactions in peptide synthesis. Analytical chemists often inquire about advanced characterization techniques for this compound, such as HPLC chiral separation or NMR spectroscopic analysis, to ensure its purity and correct stereochemical configuration. These analytical challenges represent a significant portion of online searches related to CAS No. 174890-99-4.
In the context of current pharmaceutical research hotspots, this compound has gained attention for its potential role in developing targeted therapies and precision medicine approaches. The 3-chlorophenyl group in particular is being studied for its interactions with various biological targets, as evidenced by increasing publications in medicinal chemistry journals. This aligns with the broader industry shift toward personalized medicine and structure-activity relationship (SAR) studies.
From a regulatory perspective, proper handling and storage of this compound are frequently discussed topics. While not classified as hazardous under standard conditions, best practices recommend maintaining the material under inert atmosphere due to its silyl ether protection group's sensitivity to moisture. These practical considerations are often searched by laboratory technicians and process chemists working with this intermediate.
The commercial availability of (R)-N-2-(3-Chlorophenyl)-2-(1,1-dimethylethyl)dimethylsilyloxyethyl-glycine Methyl Ester has expanded significantly in recent years, reflecting its growing importance in pharmaceutical R&D. Suppliers typically highlight its high enantiomeric excess (>98%) and rigorous quality control standards, which are crucial parameters for end-users in drug development programs.
Emerging applications in bioconjugation chemistry have further increased interest in this compound. Its unique combination of protected hydroxyl (as dimethylsilyl ether) and ester functionalities makes it suitable for creating complex molecular architectures. This versatility explains why it appears frequently in patent literature for novel drug delivery systems and prodrug development.
For researchers investigating structure-activity relationships, the compound's well-defined stereochemistry at the alpha-position provides valuable insights into chiral recognition processes. This aspect is particularly relevant to current studies on enzyme inhibition and receptor binding, where subtle stereochemical differences can dramatically affect biological activity.
In analytical method development, the compound serves as an excellent test substrate for evaluating new chiral stationary phases in chromatography. Its distinct UV chromophore (from the chlorophenyl group) and multiple functional groups make it ideal for method optimization studies, addressing another common search intent among analytical chemists.
The future research directions for this compound likely involve exploring its utility in continuous flow chemistry setups and automated synthesis platforms, both of which are trending topics in modern pharmaceutical manufacturing. Its stability profile and well-understood reactivity make it a strong candidate for integration into these advanced production technologies.
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